1-メチル-1H-インドール-7-スルホニルクロリド

説明

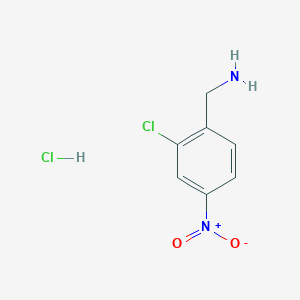

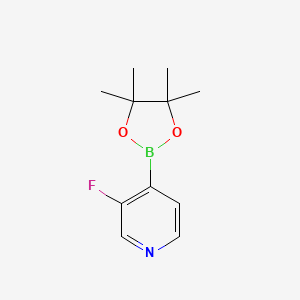

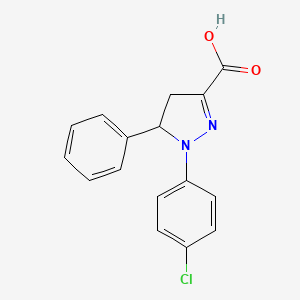

1-Methyl-1H-indole-7-sulfonyl chloride (MI-7-Cl) is an important synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is a versatile reagent that is used in a variety of applications, including organic synthesis, medicinal chemistry, and biochemistry. MI-7-Cl is also used in the synthesis of indole derivatives and other compounds. The chemical structure of MI-7-Cl is shown below.

科学的研究の応用

インドール誘導体の合成

1-メチル-1H-インドール-7-スルホニルクロリドは、さまざまなインドール誘導体の合成における重要な中間体です。 これらの誘導体は、重要な生物活性を有する化合物中に存在するため、医薬品化学において非常に重要です 。 スルホニルクロリド基は求電子剤として作用し、さまざまな求核剤と反応して、医薬品によく見られる、高度に置換されたインドール構造を生成します .

生物活性研究

この化合物は、抗HIV活性や抗菌活性などの生物活性の研究に使用されます。 インドール誘導体は、新規抗生物質の開発に不可欠な、クレブシエラニューモニエなどのグラム陰性菌に対して活性を示すことが報告されています 。 さらに、分子ドッキング研究では、この化合物を用いて、潜在的な抗HIV-1活性を探索しています .

材料科学への応用

材料科学では、1-メチル-1H-インドール-7-スルホニルクロリドを用いて、表面を改質したり、特定の性質を持つ新しい材料を作製したりすることができます。 さまざまな基質と反応する能力により、エネルギー貯蔵やバイオメディカル用途が期待される材料の開発が可能になります .

薬理学研究

この化合物は、医薬品開発における前駆体としての可能性があるため、薬理学において重要な役割を果たします。インドールコアは、多くの医薬品に見られる共通のモチーフであり、その修飾により、新しい薬理活性を持つ分子を生み出すことができます。 特に、スルホニルクロリド基は、スルホンアミド、スルホニル尿素、およびその他の薬理学的に関連する構造に変換できる汎用性の高い官能基です .

分析方法開発

1-メチル-1H-インドール-7-スルホニルクロリドは、分析方法における標準物質または試薬として使用できます。 明確に定義された構造と性質により、特に高速液体クロマトグラフィー(HPLC)や質量分析法における、機器の校正や新しい分析技術の開発に適しています .

環境科学研究

環境科学では、この化合物を用いて、インドール誘導体の分解過程と環境挙動を研究することができます。 このような化合物が環境中でどのように分解されるか、または残留するかを理解することは、その影響を評価し、生分解性材料を開発するために不可欠です .

作用機序

Target of Action

Indole derivatives, which include 1-methyl-1h-indole-7-sulfonyl chloride, are known to play a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives, in general, have been found to exhibit a range of biological activities, including antimicrobial and anticancer effects .

生化学分析

Biochemical Properties

1-Methyl-1H-indole-7-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation, a process where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, which can alter the activity and function of the target biomolecules . The compound is known to interact with enzymes such as proteases and kinases, affecting their catalytic activity and regulatory functions.

Cellular Effects

The effects of 1-Methyl-1H-indole-7-sulfonyl chloride on cells are diverse and depend on the cell type and concentration of the compoundFor instance, it has been observed to modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Additionally, 1-Methyl-1H-indole-7-sulfonyl chloride can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, 1-Methyl-1H-indole-7-sulfonyl chloride exerts its effects through covalent modification of target biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins and enzymes. This covalent binding can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, the compound can induce changes in gene expression by modifying transcription factors and other DNA-binding proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

The stability and effects of 1-Methyl-1H-indole-7-sulfonyl chloride over time in laboratory settings are crucial for its application in biochemical research. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term exposure to 1-Methyl-1H-indole-7-sulfonyl chloride can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of 1-Methyl-1H-indole-7-sulfonyl chloride vary with dosage. At low doses, the compound may have minimal or beneficial effects on cellular functions, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response. Toxic effects at high doses can include cellular damage, inflammation, and disruption of normal physiological processes.

Metabolic Pathways

1-Methyl-1H-indole-7-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall cellular metabolism . Additionally, it can influence the activity of metabolic regulators, such as kinases and phosphatases, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of 1-Methyl-1H-indole-7-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of 1-Methyl-1H-indole-7-sulfonyl chloride can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of 1-Methyl-1H-indole-7-sulfonyl chloride is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modify signaling proteins. The subcellular localization of 1-Methyl-1H-indole-7-sulfonyl chloride can influence its activity and function, affecting cellular processes and responses.

特性

IUPAC Name |

1-methylindole-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEZDWQOMVECCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640443 | |

| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941716-95-6 | |

| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)

![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)